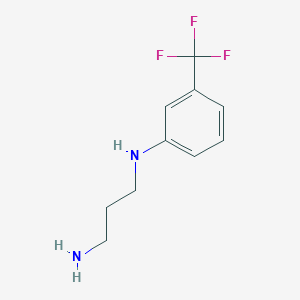
n1-(3-Trifluoromethylphenyl)-1,3-propanediamine
Description
“N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” is a chemical compound that has been studied for its potential applications in the field of medicine . It has been identified as a promising scaffold for the development of novel protein kinase inhibitors . These inhibitors are able to target the inactive conformation of the vascular endothelial growth factor receptor, which is a common approach for cancer treatment .
Synthesis Analysis
The synthesis of “N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” involves the introduction of different amines into the carbonyl groups of phthalic acids . This process is carried out to study their potential anti-kinase activity by molecular modeling and molecular docking . The intermediates 2-amino substituted benzothiazoles are obtained by cyclization of substituted aniline with ammonium thiocynate .Molecular Structure Analysis
The molecular structure of “N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” has been studied using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Chemical Reactions Analysis
The chemical reactions involving “N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” have been studied in silico against various cancer-related protein kinases . The inhibitory activity of the designed structures was compared with that of known inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” include its IUPAC name, N1- [3- (trifluoromethyl)phenyl]-1,2-benzenediamine, and its Inchi Code, 1S/C13H11F3N2/c14-13 (15,16)9-4-3-5-10 (8-9)18-12-7-2-1-6-11 (12)17/h1-8,18H,17H2 .Propriétés
Numéro CAS |
124438-61-5 |
|---|---|
Nom du produit |
n1-(3-Trifluoromethylphenyl)-1,3-propanediamine |
Formule moléculaire |
C10H13F3N2 |
Poids moléculaire |
218.22 g/mol |
Nom IUPAC |
N'-[3-(trifluoromethyl)phenyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H13F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-4,7,15H,2,5-6,14H2 |
Clé InChI |
HUYFCKLROMLURG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NCCCN)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol](/img/structure/B8768477.png)
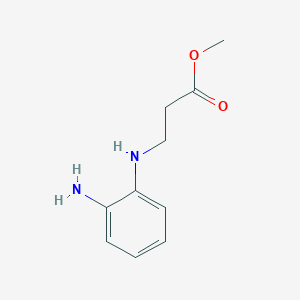
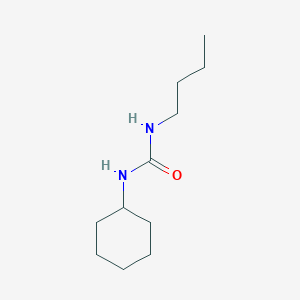
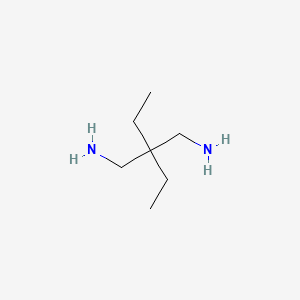
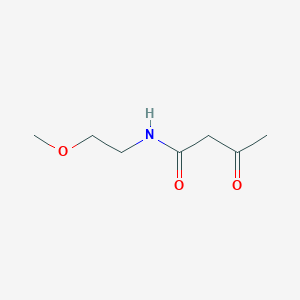
![ethyl 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B8768514.png)
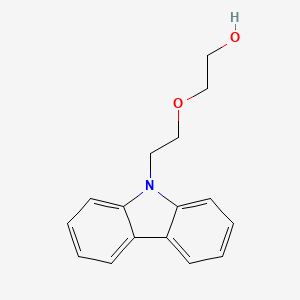
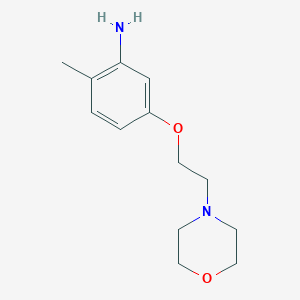
![Piperazine, 1-[(4-fluorophenyl)methyl]-2,5-dimethyl-, (2S,5R)-](/img/structure/B8768535.png)
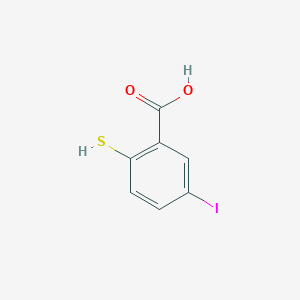
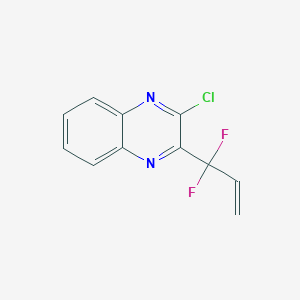
![4'-Methoxy[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B8768546.png)
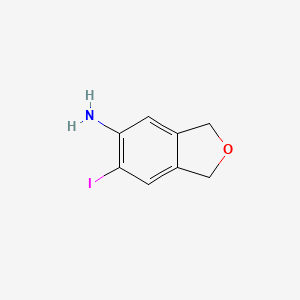
![3'-(Pyridin-4-yl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B8768562.png)